3-Fluoro-2-hydroxy-5-nitrobenzoic acid
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Overview
Description
3-Fluoro-2-hydroxy-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H4FNO5 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-5-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-fluorobenzoic acid, followed by hydroxylation. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The hydroxylation step can be carried out using a base such as sodium hydroxide.
Another method involves the direct fluorination of 2-hydroxy-5-nitrobenzoic acid using a fluorinating agent like Selectfluor. This reaction is usually performed in an organic solvent such as acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-Fluoro-2-carboxy-5-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Fluoro-2-carboxy-5-nitrobenzoic acid.
Reduction: 3-Fluoro-2-hydroxy-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-hydroxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-5-nitrobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
3-Fluoro-2-hydroxy-5-nitrobenzoic acid can be compared with other similar compounds such as:
2-Fluoro-3-nitrobenzoic acid: Lacks the hydroxyl group, which may affect its reactivity and applications.
3-Fluoro-4-hydroxy-5-nitrobenzoic acid: The position of the hydroxyl group is different, which can influence its chemical properties and biological activity.
2-Hydroxy-5-nitrobenzoic acid: Lacks the fluorine atom, which may result in different chemical behavior and applications.
Properties
Molecular Formula |
C7H4FNO5 |
---|---|
Molecular Weight |
201.11 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
ONBMXMGTCHUJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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